REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][C:4]1[N:13]=[C:12]([N:14]([CH3:22])[C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1.Cl[C:24]1C2C(=CC=CC=2)N=C(CCl)N=1.CNC1C=CC(O)=CC=1>C(O)(C)C.Cl>[Cl:2][CH2:3][C:4]1[N:13]=[C:12]([N:14]([C:15]2[CH:16]=[CH:17][C:18]([O:21][CH3:24])=[CH:19][CH:20]=2)[CH3:22])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1 |f:0.1|
|
Name
|
4-[(2-Chloromethyl-quinazolin-4-yl)-methyl-amino]-phenol hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=NC2=CC=CC=C2C(=N1)N(C1=CC=C(C=C1)O)C
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC2=CC=CC=C12)CCl
|
Name
|
|
Quantity
|
389 mg
|
Type
|
reactant
|
Smiles
|
CNC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC2=CC=CC=C2C(=N1)N(C)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 391 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |